N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-4-2-3-5-15(12)18(22)20-9-8-13-11-21-17-7-6-14(19)10-16(13)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHWUIHALXSWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide typically involves the following steps:
Formation of 5-chloroindole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide has shown promising anticancer activities. Research indicates that compounds with similar indole structures can inhibit cancer cell proliferation. For instance, derivatives of this compound have been evaluated against multiple cancer cell lines, revealing significant cytotoxic effects and potential as lead compounds in cancer therapy .
Antimicrobial Activity
The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated that indole derivatives can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.
Synthetic Organic Chemistry
This compound serves as an important building block in organic synthesis. Its structure allows for various chemical modifications, enabling researchers to create new derivatives with enhanced biological activities. The synthesis typically involves multi-step reactions that can be optimized for yield and purity through techniques like chromatography.
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Substitution | Introduction of the chloro group on the indole ring |
| 2 | Alkylation | Formation of the ethyl side chain |
| 3 | Amide Formation | Coupling with 2-methylbenzoic acid to form the amide bond |
Biological Mechanisms
Understanding the biological mechanisms of this compound is crucial for its application as a therapeutic agent. Interaction studies reveal that it may target specific enzymes and receptors involved in cell signaling pathways related to cancer growth and inflammation.
Mechanism of Action
The compound's mechanism likely involves:
- Inhibition of cell cycle progression : It has been shown to arrest cancer cells in the G2/M phase.
- Induction of apoptosis : Evidence suggests it triggers programmed cell death in cancerous cells.
- Modulation of metabolic pathways : The down-regulation of hexokinase 2 has been observed, which is crucial for cancer metabolism .
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
Case Study 1: Anticancer Activity
A study evaluated the compound against various cancer cell lines (MCF-7, A549, HepG2). Results indicated that derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil (5-Fu), particularly against gastric cancer cells (MGC-803), suggesting a selective toxicity towards malignant cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of indole derivatives, including this compound. The compound demonstrated effective inhibition of bacterial growth, indicating its potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-methylbenzamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methylbenzamide
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-methylbenzamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can influence its chemical reactivity and biological activity. This chloro group can enhance the compound’s ability to interact with specific molecular targets and may improve its stability and solubility compared to other similar compounds .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
This compound features an indole ring system substituted with a chloro group, which is known to influence its biological activity. The structural formula can be represented as follows:
2. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines.
2.1 Cell Line Studies
A study evaluated the compound's effects on several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
- MGC-803 (gastric cancer)
The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating its potency against these cell lines. For instance, in MGC-803 cells, the IC50 was reported to be approximately 29 µM , showcasing its effectiveness compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
| Cell Line | IC50 (µM) | Comparison to 5-Fu |
|---|---|---|
| MCF-7 | >100 | Less potent |
| A549 | 58 | Comparable |
| HepG2 | 75 | Comparable |
| MGC-803 | 29 | More potent |
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in treated cells, evidenced by increased levels of lactate dehydrogenase (LDH) and alterations in cell cycle distribution .
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G2/M phase arrest in MGC-803 cells, leading to reduced proliferation .
3. Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity . Although specific data on bacterial strains is limited, compounds with similar indole structures have shown efficacy against various pathogens .
4. Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research into related compounds has identified that:
- Substituents at the C5 position of the indole ring significantly affect potency.
- Halogen substitutions generally enhance anticancer activity compared to other groups like methyl or methoxy .
5. Conclusion
This compound represents a promising candidate in the development of new therapeutic agents for cancer treatment. Its ability to induce apoptosis and arrest the cell cycle highlights its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methylbenzamide, and what critical reaction parameters ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 5-chloroindole derivatives with 2-methylbenzamide precursors via amide bond formation. Key steps include:
- Indole activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product with >95% purity .
- Critical Parameters : Temperature control (0–25°C for coupling reactions), stoichiometric ratios (1:1.2 for amine:acylating agent), and moisture-free conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.6–4.0 ppm (ethylene linker), and δ 2.4 ppm (methyl group on benzamide) confirm substituent positions .
- 13C NMR : Signals for carbonyl (C=O, ~168 ppm) and indole/benzamide carbons .
- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical molecular weight (C18H16ClN2O, ~318.8 g/mol) .
- IR Spectroscopy : Bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Q. What preliminary biological screening approaches are recommended for this compound, and which target pathways are prioritized based on structural analogs?
- Methodological Answer :
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Anti-inflammatory : COX-1/COX-2 inhibition assays .
- Target Prioritization : Focus on indole-targeted pathways (e.g., serotonin receptors, tubulin polymerization) and benzamide-related kinases (e.g., PARP inhibitors) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound to enhance pharmacological activity?
- Methodological Answer :
- Substituent Variation : Modify the indole (e.g., substituents at C5) and benzamide (e.g., electron-withdrawing groups) .
- In silico Modeling : Docking studies using Protein Data Bank (PDB) structures (e.g., 5L2D for tubulin) to predict binding modes .
- Biological Validation : Test analogs in dose-response assays to correlate structural changes with IC50 shifts .
Q. What strategies resolve contradictions in biological activity data across different research groups?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and endpoint measurements (e.g., luminescence vs. absorbance) .
- Purity Validation : HPLC analysis (≥98% purity) to exclude batch-dependent impurities .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-chloroindole derivatives) to identify trends .
Q. How can metabolic stability and solubility of this compound be optimized without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- LogP Adjustment : Add polar substituents (e.g., -OH, -OMe) to reduce hydrophobicity while maintaining ClogP <5 .
- In vitro ADME : Microsomal stability assays (human liver microsomes) and parallel artificial membrane permeability assay (PAMPA) .
Q. What computational methods are suitable for predicting binding modes with biological targets, and how are results validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or MOE with crystal structures (e.g., PDB: 3ERT for estrogen receptors) .
- Validation : Site-directed mutagenesis of predicted binding residues followed by surface plasmon resonance (SPR) to measure KD shifts .
Q. How do stereochemical variations in synthetic intermediates affect the bioactivity profile of the final compound?
- Methodological Answer :
- Chiral Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to generate enantiomers .
- Bioactivity Testing : Compare enantiomers in cell-based assays (e.g., IC50 for cancer cells) .
- Analytical Separation : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve stereoisomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
